molecular formula C6H7NO B1664112 3-Aminophenol CAS No. 591-27-5

3-Aminophenol

Cat. No.: B1664112
CAS No.: 591-27-5
M. Wt: 109.13 g/mol
InChI Key: CWLKGDAVCFYWJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminophenol can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced through the reduction of nitrophenols or via substitution reactions. Vacuum distillation is a suitable purification method, where the addition of sulfur dioxide during distillation or the collection of the distillate under a layer of an inert liquid of lower density, such as water, helps obtain a colorless product .

Chemical Reactions Analysis

Cu-Catalyzed O-Arylation

A copper catalyst system (5 mol% CuI, 10 mol% picolinic acid, 2.0 mmol K₃PO₄ in DMSO at 80°C) enables selective O-arylation of 3-aminophenol with aryl iodides . Key features:

  • Conditions : 1.5 mmol this compound, 1.0 mmol aryl iodide, DMSO solvent, 23 h .

  • Selectivity : No N-arylated byproducts detected .

  • Scope : Tolerates electron-rich, -deficient, and neutral aryl iodides .

Reaction TypeCatalystBaseSolventTempYield
O-ArylationCuI, Picolinic AcidK₃PO₄DMSO80°CUp to 95%

Pd-Catalyzed N-Arylation

A palladium catalyst (0.2 mol% BrettPhos-based precatalyst 8 ) facilitates selective N-arylation of this compound with aryl bromides/chlorides . Key features:

  • Conditions : NaO*t-Bu, 1,4-dioxane, 90°C .

  • Scope : Tolerates esters, nitriles, and 2-substituted aryl halides .

  • Selectivity : Excludes O-arylation under these conditions .

Reaction TypeCatalystBaseSolventTempYield
N-ArylationBrettPhos 8 NaO*t-Bu1,4-dioxane90°CUp to 95%

Orthogonal Catalyst Systems

The Cu- and Pd-catalyzed systems are orthogonal, enabling selective O- or N-arylation without cross-reactivity . For example:

  • O-Arylation : Uses CuI/K₃PO₄ in DMSO at 80°C .

  • N-Arylation : Uses Pd/BrettPhos in 1,4-dioxane at 90°C .

Reduction Reactions

This compound can undergo palladium-catalyzed hydrogenation to form 3-amino-2-cyclohexen-1-one . Example conditions:

  • Catalyst : 5% Pd/C.

  • Solvent : N,N-dimethylacetamide.

  • Yield : 80% (based on starting material) .

Conformational Effects

Studies using inhomogeneous electric fields and Coulomb crystals revealed that the cis conformer of this compound reacts twice as fast with Ca⁺ ions compared to the trans conformer , attributed to differences in ion-molecule interactions .

Solubility and Dissolution Thermodynamics

In monosolvents like 1,4-dioxane, this compound exhibits solubility up to x = 0.3700 mol·mol⁻¹ at 328.15 K. The dissolution process is endothermic (ΔH > 0), entropy-driven (ΔS > 0), and thermodynamically spontaneous (ΔG < 0) .

Reactivity Profile

  • Stability : Stable under standard conditions but may react with strong oxidizers, acids, or bases .

  • Toxicity : Poisonous by ingestion and a skin/eye irritant .

Scientific Research Applications

3-Aminophenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-aminophenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters and other biologically active compounds. Its phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol:

    4-Aminophenol:

Uniqueness

3-Aminophenol is unique in its stability compared to its isomers. While 2-aminophenol and 4-aminophenol can easily undergo oxidation, this compound remains relatively stable when exposed to air . This stability makes it particularly useful in applications where oxidative degradation is a concern.

Biological Activity

3-Aminophenol, an organic compound with the formula C6H7NO, has garnered attention in the scientific community due to its diverse biological activities. This article explores its antimicrobial, antidiabetic, and potential anticancer properties, supported by various studies and findings.

This compound is a derivative of phenol with an amino group at the meta position. It can be synthesized through several methods, including the reduction of 3-nitrophenol or the hydrolysis of 3-aminophenyl acetate. The compound serves as a precursor for various chemical reactions leading to the formation of Schiff bases, which exhibit enhanced biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A study synthesized eight Schiff bases from this compound and substituted benzaldehydes, which were evaluated for their antibacterial activity against several pathogens. The results indicated that these compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Schiff Bases Derived from this compound

CompoundGram-positive ActivityGram-negative Activity
Schiff Base L1HighModerate
Schiff Base L2ModerateHigh
Schiff Base L3HighHigh
Schiff Base L4LowModerate

Antidiabetic Activity

The antidiabetic potential of this compound derivatives has also been explored. In one study, synthesized compounds were tested for their ability to inhibit α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The results showed that certain derivatives achieved up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase, indicating strong antidiabetic properties .

Table 2: Antidiabetic Activity of this compound Derivatives

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
Compound A93.273.7
Compound B85.568.4
Compound C75.060.0

DNA Interaction and Anticancer Potential

Research has also investigated the interaction of this compound derivatives with DNA, highlighting their potential as anticancer agents. Studies using UV-visible spectroscopy have shown that these compounds can bind to DNA, leading to hyperchromic effects indicative of increased DNA stability upon binding . This interaction suggests a mechanism by which these compounds may exert anticancer effects.

Case Study: DNA Interaction Analysis

In a study focusing on the interaction between synthesized Schiff bases derived from this compound and human DNA, it was observed that specific compounds induced a bathochromic shift in spectral bands, suggesting significant binding affinity to DNA . This property is crucial for developing novel anticancer therapies.

Properties

IUPAC Name

3-aminophenol
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InChI

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
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InChI Key

CWLKGDAVCFYWJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)O)N
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Molecular Formula

C6H7NO
Record name M-AMINOPHENOL
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Related CAS

52984-90-4, Array
Record name Poly(m-aminophenol)
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DSSTOX Substance ID

DTXSID3024497
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Molecular Weight

109.13 g/mol
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Physical Description

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992), Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Hawley] Off-white flakes; [MSDSonline]
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Boiling Point

327 °F at 11 mmHg (NTP, 1992), 164 °C at 11 mm Hg
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Solubility

1 to 10 mg/mL at 75 °F (NTP, 1992), Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether, Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide, Soluble in alkalies; slightly soluble in ligroin, Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water, In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C
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Density

1.195 g/cu cm
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Vapor Pressure

0.00955 [mmHg]
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Color/Form

White prisms from toluene or water, White crystals

CAS No.

591-27-5
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Melting Point

253 to 259 °F (NTP, 1992), 123 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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